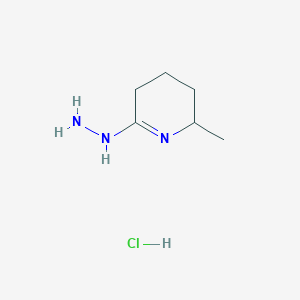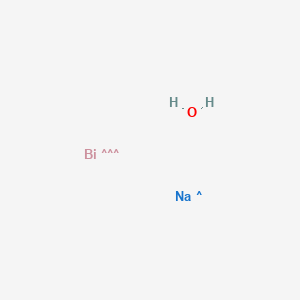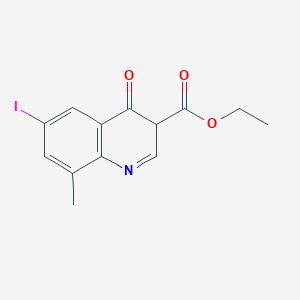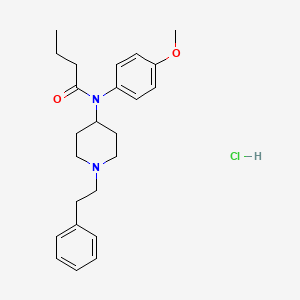
4-Methoxybutyryl fentanyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybutyryl fentanyl hydrochloride is an opioid analgesic that is an analog of butyrfentanyl. It is known for its potent analgesic properties and has been sold online as a designer drug . This compound is a synthetic opioid, which means it is created in a laboratory setting rather than derived from natural sources like morphine or codeine.
Preparation Methods
The synthesis of 4-Methoxybutyryl fentanyl hydrochloride involves several steps. The general synthetic route includes the following steps :
Formation of 4-Anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Acylation: The final step involves reacting 4-anilino-N-phenethylpiperidine with butyryl chloride in the presence of halogenated hydrocarbons to yield 4-Methoxybutyryl fentanyl. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Chemical Reactions Analysis
4-Methoxybutyryl fentanyl hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions include hydroxylated and dealkylated derivatives .
Scientific Research Applications
4-Methoxybutyryl fentanyl hydrochloride has several scientific research applications:
Mechanism of Action
4-Methoxybutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system . This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced neurotransmitter release, resulting in analgesia and sedation .
Comparison with Similar Compounds
4-Methoxybutyryl fentanyl hydrochloride is similar to other fentanyl analogs such as:
- Butyrfentanyl
- Acetylfentanyl
- Furanylfentanyl
- 3-Methylbutyrfentanyl
- 4-Fluorobutyrfentanyl
Compared to these compounds, this compound is unique due to the presence of a methoxy group at the para position of the phenyl ring, which may influence its binding affinity and potency .
Properties
CAS No. |
2306825-45-4 |
|---|---|
Molecular Formula |
C24H33ClN2O2 |
Molecular Weight |
417.0 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O2.ClH/c1-3-7-24(27)26(21-10-12-23(28-2)13-11-21)22-15-18-25(19-16-22)17-14-20-8-5-4-6-9-20;/h4-6,8-13,22H,3,7,14-19H2,1-2H3;1H |
InChI Key |
PUXQYCRRAIOHCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


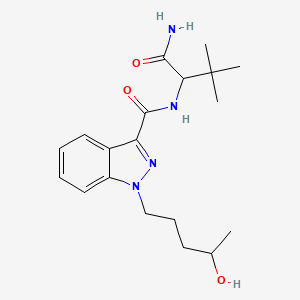
![[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride](/img/structure/B12357508.png)
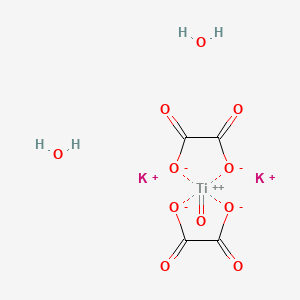
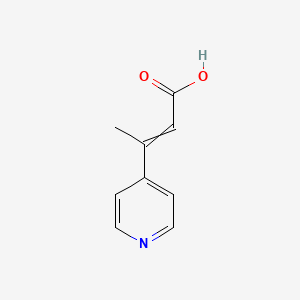
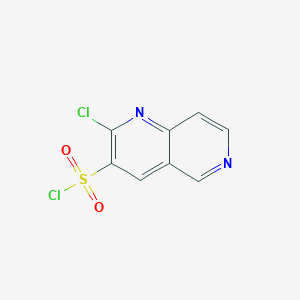
![(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid](/img/structure/B12357519.png)
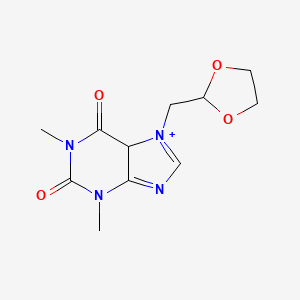
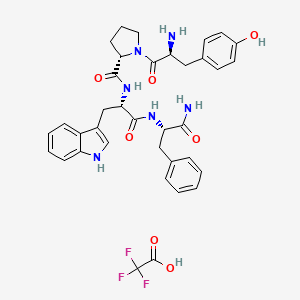
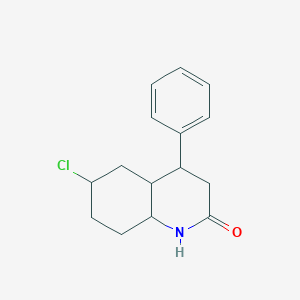

![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12357545.png)
